Choline Chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO.Cl, C5H14ClNO |

Source

|

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-49-7 (Parent) |

Source

|

| Record name | Choline chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020325 |

Source

|

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid |

Source

|

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Choline chloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) |

Source

|

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Choline chloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

WHITE CRYSTALS, Deliquescent crystals | |

CAS No. |

67-48-1 |

Source

|

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Choline chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I14D8O27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C |

Source

|

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Choline Chloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride, a quaternary ammonium salt, is a vital nutrient and a versatile chemical compound with a wide range of applications in pharmaceuticals, nutrition, and as a key component in the formation of Deep Eutectic Solvents (DESs). This technical guide provides an in-depth overview of the core chemical properties and structural features of choline chloride, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to ensure accuracy and relevance for advanced research and development.

Chemical Structure and Properties

Choline chloride consists of a choline cation, which is (2-hydroxyethyl)trimethylammonium, and a chloride anion. Its chemical formula is [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻. The presence of both a quaternary ammonium group and a hydroxyl group makes it a bifunctional compound.

Physicochemical Properties

The fundamental physicochemical properties of choline chloride are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | References |

| Molecular Formula | C₅H₁₄ClNO | [1] |

| Molecular Weight | 139.62 g/mol | [1] |

| Appearance | White, hygroscopic crystalline solid | [2] |

| Melting Point | 302-305 °C (decomposes) | [3] |

| Solubility in Water | Very soluble (>650 g/L at 25 °C) | [3] |

| Solubility in Ethanol | Soluble | [2] |

| Solubility in DMSO | Soluble (~20 mg/mL) | [4] |

| Solubility in DMF | Soluble (~20 mg/mL) | [4] |

| Solubility in Ether | Insoluble | [2] |

| Solubility in Benzene | Insoluble | [2] |

| Density | 1.1 g/cm³ | [1] |

| pH of 10% aqueous solution | 5-6 | [2] |

Stability and Reactivity

Choline chloride is a stable compound under standard conditions but exhibits certain instabilities. It is particularly sensitive to decomposition by ionizing radiation in the solid state, a process that is less pronounced in its disordered cubic phase at elevated temperatures.[2] The compound is incompatible with strong oxidizing agents and is unstable in alkaline solutions.[2][3] When heated, especially in the presence of other substances like carboxylic acids, it can undergo esterification.[5]

Crystal Structure

Choline chloride is known to exist in at least two crystalline polymorphs, designated as the α and β forms.[6] The α form is notably sensitive to ionizing radiation.[6] The β form has a highly disordered face-centered cubic structure.[6][7] X-ray diffraction studies have been crucial in elucidating these structures. The Cambridge Crystallographic Data Centre (CCDC) contains the crystallographic information file (CIF) for choline chloride under the RefCode CHOCHL01.[8]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and synthesis of choline chloride.

Synthesis of Choline Chloride

The industrial synthesis of choline chloride is typically achieved through the reaction of trimethylamine, hydrochloric acid, and ethylene oxide.[9][10] A common laboratory-scale synthesis involves the reaction of trimethylamine with 2-chloroethanol.[11]

Protocol for Laboratory Synthesis:

-

Reaction Setup: In a suitable reaction vessel, combine 2-chloroethanol and trimethylamine (either as a gas or a solution). The reaction can be carried out neat or in a suitable solvent.

-

Reaction Conditions: The reaction is exothermic and should be maintained at a temperature between 50°C and 80°C with continuous stirring for approximately 1.5 to 3 hours.[11] Performing the reaction under a pressure of 1-5 atm can enhance the reaction rate.[11]

-

Work-up: Upon completion, the product is typically a concentrated aqueous solution of choline chloride.

-

Purification: The crude product can be purified by recrystallization from hot absolute ethanol.[11]

Determination of Melting Point

The melting point of choline chloride, which is accompanied by decomposition, can be determined using standard laboratory apparatus.

Protocol using Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of dried choline chloride into an aluminum DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate, for example, 10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. It's important to note that decomposition may be observed as a subsequent or overlapping event.[12][13] Fast scanning calorimetry can be employed to separate the melting and decomposition events.[14][15]

Determination of Solubility

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of choline chloride in various solvents.[16]

Protocol for Isothermal Shake-Flask Method:

-

Sample Preparation: Add an excess amount of choline chloride to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask in a constant temperature water bath or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of choline chloride in the supernatant using a suitable analytical method, such as gravimetric analysis after solvent evaporation, or a spectroscopic or chromatographic technique.

pH Measurement

The pH of a choline chloride solution is a straightforward measurement.

Protocol for pH Measurement:

-

Solution Preparation: Prepare a 10% (w/v) aqueous solution of choline chloride by dissolving the appropriate amount of the solid in deionized water.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Measurement: Immerse the calibrated pH electrode into the choline chloride solution and record the stable pH reading.[18]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for confirming the structure of choline chloride.

Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of choline chloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[19]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[19][20] Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should show characteristic peaks for the trimethylammonium protons, the methylene protons adjacent to the nitrogen, and the methylene protons adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in choline chloride.

Protocol for FTIR:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a mull in Nujol.

-

Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The spectrum will exhibit characteristic absorption bands for the O-H stretch, C-H stretches, and the C-N stretch of the quaternary ammonium group.[21][22]

Visualizations

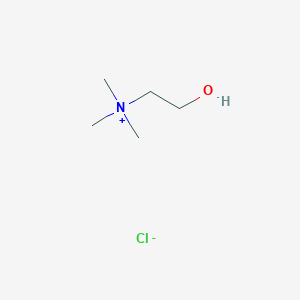

Chemical Structure of Choline Chloride

Caption: 2D structure of the choline cation and chloride anion.

Workflow for Choline Chloride Characterization

References

- 1. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]

- 3. Choline Chloride [drugfuture.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. X-ray diffraction study of choline chloride's. beta. form (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. pangoo.biz [pangoo.biz]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Defying decomposition: the curious case of choline chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN104460730B - Method of pH control in choline chloride production process - Google Patents [patents.google.com]

- 19. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Choline Chloride in Plant Biology: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride, a quaternary ammonium salt, is increasingly recognized for its significant role in plant growth regulation and stress mitigation. While traditionally used as an animal feed supplement, its application in agriculture has demonstrated considerable benefits in enhancing crop yield and resilience. This technical guide provides an in-depth exploration of the core mechanisms through which choline chloride exerts its effects on plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

Choline chloride's influence on plant physiology is multifaceted, primarily revolving around its roles in photosynthesis, stress response, and as a precursor for essential biomolecules.

Enhancement of Photosynthesis

Choline chloride application has been shown to augment the photosynthetic capacity of plants. This is achieved through an increase in chlorophyll content, leading to more efficient light absorption and energy conversion. The enhanced photosynthetic activity results in greater biomass accumulation and improved crop yields.[1]

Regulation of Growth and Development

As a plant growth regulator, choline chloride influences various aspects of development. It promotes cell division and elongation, contributing to increased stem, leaf, and root growth. This leads to a more robust plant architecture, capable of enhanced nutrient and water uptake.

Enhancement of Stress Tolerance

A critical function of choline chloride is its ability to bolster plant resilience against abiotic stresses such as salinity, drought, and temperature extremes.[2] This is achieved through several interconnected mechanisms:

-

Osmotic Adjustment: Choline can be converted to glycine betaine, an effective osmoprotectant that helps maintain cellular water balance under osmotic stress.[3]

-

Antioxidant Defense System Activation: Choline chloride treatment enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) generated during stress conditions, thereby protecting cellular components from oxidative damage.

-

Membrane Integrity: Choline is a precursor for the synthesis of phosphatidylcholine, a major component of plant cell membranes.[4] By promoting phosphatidylcholine synthesis, choline chloride helps maintain membrane integrity and function, which is often compromised under stress.[5]

Quantitative Data on the Effects of Choline Chloride

The following tables summarize the quantitative effects of choline chloride on various physiological and biochemical parameters in plants, as reported in scientific literature.

Table 1: Effect of Choline Chloride on Physiological Parameters in Kentucky Bluegrass under Salt Stress

| Parameter | Treatment | Day 7 | Day 14 | Day 21 |

| Chlorophyll Content (% increase) | 1 mM Choline Chloride | 7.03 | - | 10.00 |

| Relative Water Content (% increase) | 1 mM Choline Chloride | 3.86 | 5.37 | - |

| Electrolyte Leakage (% decrease) | 1 mM Choline Chloride | 9.62 | 9.37 | - |

Table 2: Effect of Choline Chloride on Antioxidant Enzyme Activity in Wheat Seedlings under Salt Stress

| Enzyme | Choline Chloride Concentration (mg·L⁻¹) | Activity (U·g⁻¹ fresh tissue) | % Increase vs. Control |

| APX | 400 | Approx. 1.8 | Approx. 80% |

| SOD | 400 | Approx. 250 | Approx. 67% |

| POD | 400 | Approx. 1800 | Approx. 50% |

| CAT | 400 | Approx. 4.5 | Approx. 125% |

| PPO | 400 | Approx. 120 | Approx. 71% |

Table 3: Effect of Choline Chloride on Gene Expression in the CDP-Choline Pathway in Kentucky Bluegrass under Salt Stress

| Gene | Treatment | Fold Change vs. Control |

| CK1 | 1 mM Choline Chloride | 1.73 |

| CCT1 | 1 mM Choline Chloride | 3.10 |

| CEPT | 1 mM Choline Chloride | 1.15 |

Signaling Pathways and Experimental Workflows

The mechanism of action of choline chloride involves intricate signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying the effects of choline chloride.

Caption: Core signaling pathways influenced by choline chloride in plants.

Caption: Experimental workflow for studying choline chloride's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Chlorophyll Content

This protocol is adapted from standard spectrophotometric methods.[4][5][6]

Materials:

-

Fresh leaf tissue (approximately 0.2 g)

-

80% Acetone (v/v)

-

Mortar and pestle

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks

Procedure:

-

Weigh 0.2 g of fresh leaf tissue and place it in a pre-chilled mortar.

-

Add a small amount of quartz sand and 2-3 mL of 80% acetone.

-

Grind the tissue thoroughly until it becomes a homogenous paste.

-

Transfer the homogenate to a 15 mL centrifuge tube.

-

Wash the mortar and pestle with additional 80% acetone and add the washings to the centrifuge tube, bringing the final volume to 10 mL.

-

Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (Arnon, 1949):

-

Chlorophyll a (mg/g FW) = [(12.7 * A663) - (2.69 * A645)] * V / (1000 * W)

-

Chlorophyll b (mg/g FW) = [(22.9 * A645) - (4.68 * A663)] * V / (1000 * W)

-

Total Chlorophyll (mg/g FW) = [(20.2 * A645) + (8.02 * A663)] * V / (1000 * W)

-

Where:

-

A = absorbance at the respective wavelength

-

V = final volume of the extract (mL)

-

W = fresh weight of the leaf tissue (g)

-

-

Antioxidant Enzyme Activity Assays

The following protocols are for the spectrophotometric determination of the activities of key antioxidant enzymes.

Principle: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.

Reagents:

-

Phosphate buffer (50 mM, pH 7.8)

-

Methionine (13 mM)

-

NBT (75 µM)

-

EDTA (10 µM)

-

Riboflavin (2 µM)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, methionine, NBT, and EDTA.

-

Add a suitable aliquot of the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding riboflavin and exposing the mixture to a light source (e.g., a 15W fluorescent lamp) for 15 minutes.

-

A parallel reaction mixture without the enzyme extract serves as the control.

-

Measure the absorbance at 560 nm.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Principle: CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

Reagents:

-

Phosphate buffer (50 mM, pH 7.0)

-

H₂O₂ (10 mM)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and H₂O₂.

-

Initiate the reaction by adding the enzyme extract.

-

Measure the decrease in absorbance at 240 nm for 1 minute.

-

The molar extinction coefficient of H₂O₂ at 240 nm (40 mM⁻¹ cm⁻¹) is used to calculate the enzyme activity.

Principle: This assay measures the oxidation of guaiacol by H₂O₂, which is catalyzed by POD, leading to the formation of tetraguaiacol, a brown-colored product.

Reagents:

-

Phosphate buffer (50 mM, pH 7.0)

-

Guaiacol (1% v/v)

-

H₂O₂ (0.4% v/v)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and guaiacol.

-

Add the enzyme extract to the mixture.

-

Initiate the reaction by adding H₂O₂.

-

Measure the increase in absorbance at 470 nm for 1 minute.

-

The molar extinction coefficient of tetraguaiacol at 470 nm (26.6 mM⁻¹ cm⁻¹) is used to calculate the enzyme activity.

Principle: APX activity is determined by monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized.

Reagents:

-

Phosphate buffer (50 mM, pH 7.0)

-

Ascorbate (0.5 mM)

-

H₂O₂ (0.1 mM)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and ascorbate.

-

Add the enzyme extract to the mixture.

-

Initiate the reaction by adding H₂O₂.

-

Measure the decrease in absorbance at 290 nm for 1 minute.

-

The molar extinction coefficient of ascorbate at 290 nm (2.8 mM⁻¹ cm⁻¹) is used to calculate the enzyme activity.

Lipid Extraction and Analysis[16]

Materials:

-

Plant tissue

-

Isopropanol with 0.01% butylated hydroxytoluene (BHT)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas or vacuum concentrator

-

LC-MS system

Procedure:

-

Immediately after harvesting, immerse the plant tissue in hot isopropanol (75°C) with 0.01% BHT to inactivate lipases.

-

Homogenize the tissue in a chloroform:methanol (1:2, v/v) mixture.

-

Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v) to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Collect the lower phase and wash it with a 0.9% NaCl solution.

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

-

Perform lipid profiling using a high-resolution mass spectrometer coupled with liquid chromatography.

Gene Expression Analysis by RT-qPCR[4][17]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR master mix, gene-specific primers for the target and reference genes, and the synthesized cDNA as a template.

-

Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression levels.

Conclusion

Choline chloride acts as a potent plant growth regulator and stress protectant through a complex network of physiological and biochemical mechanisms. Its ability to enhance photosynthesis, improve nutrient uptake, and bolster the plant's antioxidant defense system contributes significantly to increased crop productivity and resilience. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals seeking to further investigate and harness the beneficial effects of choline chloride in agricultural and pharmaceutical applications. Further research into the intricate signaling crosstalk and the identification of specific downstream targets will undoubtedly unveil new avenues for its application in sustainable agriculture and the development of novel plant-based therapeutics.

References

Choline Chloride as a Precursor for Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh) is a paramount neurotransmitter governing a vast array of physiological processes, including muscle contraction, memory, and attention.[1] Its synthesis is fundamentally dependent on the availability of its precursor, choline.[2] This technical guide provides a comprehensive examination of choline chloride's role as an exogenous precursor for acetylcholine synthesis. It delves into the biochemical pathways, transport mechanisms, and regulatory controls that govern the conversion of choline to acetylcholine. Furthermore, this document presents detailed experimental protocols for quantifying choline uptake and acetylcholine levels, summarizes key quantitative data, and provides visual diagrams of the core processes to support researchers and professionals in the field of drug development and neuroscience.

The Biochemical Pathway of Acetylcholine Synthesis

The synthesis of acetylcholine is a single-step enzymatic reaction occurring within the cytoplasm of cholinergic neurons.[3] The process is catalyzed by the enzyme Choline Acetyltransferase (ChAT), which facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline, forming acetylcholine.[4]

-

Precursors: The two essential precursors for this reaction are choline and acetyl-CoA.[2]

-

Choline: Neurons cannot synthesize choline de novo; it must be sourced from the diet, liver synthesis, or the breakdown of choline-containing compounds like phospholipids.[5][6] It is transported from the plasma across the blood-brain barrier into the brain's extracellular space.[7] A significant portion of choline used for ACh synthesis is recycled from the synaptic cleft following the hydrolysis of released ACh by acetylcholinesterase (AChE).[2] It is estimated that 35-50% of the choline from ACh breakdown is taken back up by the presynaptic neuron.[7]

-

Acetyl-CoA: This precursor is primarily synthesized from glucose via glycolysis in the mitochondria and is then transported into the cytoplasm.[5][8]

-

The presence of ChAT is the definitive marker for a cholinergic neuron.[4][8] Synthesized ACh is then packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT) for subsequent release into the synaptic cleft upon neuronal stimulation.[2]

Choline Transport: The Rate-Limiting Step

The transport of choline from the extracellular space into the presynaptic terminal is the primary rate-limiting step in the synthesis of acetylcholine.[7] This process is mediated by specific transporter proteins.

-

High-Affinity Choline Uptake (HACU): This is the principal mechanism for supplying choline for ACh synthesis.[7] The HACU system is mediated by the high-affinity choline transporter (CHT), which is sodium-dependent.[9] This system ensures that cholinergic neurons have priority access to available choline.[7] The activity of the HACU system is tightly coupled to neuronal activity; increased cholinergic firing leads to an upregulation of CHT trafficking to the plasma membrane to enhance choline uptake for ACh resynthesis.[9]

-

Low-Affinity Choline Uptake (LACU): This system operates when choline concentrations are high and is less dependent on sodium and energy.[7] The LACU system is not exclusive to cholinergic neurons and is also responsible for transporting choline into various cells for other metabolic purposes, such as phospholipid synthesis.[7]

Regulation of Acetylcholine Synthesis

The production of acetylcholine is a highly regulated process, ensuring that synaptic demands are met without excessive production. Regulation occurs at multiple levels:

-

Precursor Availability: As the rate-limiting step, choline uptake is the main regulatory point.[2] The availability of acetyl-CoA can also influence the rate of synthesis.[3]

-

Choline Acetyltransferase (ChAT) Activity: The catalytic activity of ChAT itself can be modulated. Studies have shown that ChAT can be phosphorylated by protein kinase C and Ca2+/calmodulin-dependent protein kinase II, which can alter its activity and subcellular location.[10][11]

-

CHT Transporter Trafficking: The number of CHT proteins on the presynaptic membrane is dynamically regulated. CHT proteins are stored in synaptic vesicles and are trafficked to the cell surface during exocytosis, thereby increasing choline uptake capacity in response to neuronal activity.[9]

Choline Chloride as an Exogenous Precursor in Research and Development

Given that choline availability is rate-limiting, administering exogenous choline, such as choline chloride, has been a strategy explored to enhance acetylcholine synthesis. The rationale is that increasing plasma choline will increase its transport into the brain and subsequently boost ACh production.

Studies in animal models have shown that administration of choline can increase both the biosynthesis and release of ACh. For example, intracerebroventricular administration of choline in rats led to a rapid, dose-dependent increase in acetylcholine levels in the striatum.[12] Similarly, a single oral dose of choline chloride was found to elevate whole-brain concentrations of choline and, to a greater extent, phosphorylcholine, a storage form of choline.[13] This was correlated with a significant increase in striatal acetylcholine concentrations.[13] One study demonstrated that chronic administration of choline chloride (100mg/kg) in rats improved memory, an effect attributed to increased brain acetylcholine levels.[14]

However, the translation of these findings into effective clinical therapies has been complex. Some controlled studies have found limited clinical usefulness for free choline administration in treating cognitive impairment, suggesting that simply increasing brain choline availability may not be sufficient to drive a significant increase in ACh synthesis and release under normal conditions.[6] The efficacy may depend on the physiological state of the cholinergic system, with supplementation being more effective when the demand for ACh is high.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to choline transport and acetylcholine levels, compiled from various studies.

Table 1: Choline Transporter Kinetics

| Parameter | Value | Organism/System | Conditions | Reference |

|---|---|---|---|---|

| KM (Choline) | ~1-5 µM | Rat Brain Synaptosomes | High-Affinity Uptake | [2] |

| Vmax | Varies | Primary Cortical Neurons | Dependent on CHT1 expression | [16] |

| Inhibition (HC-3) | 1 µM | Primary Cortical Neurons | Used to define specific uptake |[16] |

Table 2: Acetylcholine Concentrations and Detection Limits

| Parameter | Value | Brain Region/Method | Conditions | Reference |

|---|---|---|---|---|

| Basal ACh Level | 0.1–1 µM | CNS (in vivo) | Microdialysis/Biosensors | [17] |

| Basal ACh Level | 10–100 µM | PNS (in vivo) | Microdialysis/Biosensors | [17] |

| Detection Limit | 0.08 µM | In Vitro (MEA) | Electrochemical Detection | [18][19] |

| Detection Limit | 0.05 µM | In Vitro (Assay Kit) | Fluorometric Assay | [20] |

| ACh Release (KCl) | ≥ 0.05 µM | Rat Prefrontal Cortex | Endogenous, KCI-stimulated |[18][19] |

Experimental Protocols

Detailed and reproducible protocols are critical for studying the cholinergic system. Below are methodologies for key experiments.

Protocol: In Vivo Measurement of Acetylcholine via Microdialysis

This protocol allows for the sampling of extracellular acetylcholine from specific brain regions in a living animal.[17]

Objective: To measure tonic (slow) changes in extracellular ACh levels in response to pharmacological agents or behavioral tasks.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 10 µM neostigmine or physostigmine) to prevent ACh degradation.[12]

-

HPLC system with an electrochemical detector (HPLC-ECD).[17]

Procedure:

-

Surgical Implantation: Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).[12] Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Begin perfusing the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[21]

-

Sample Collection: Allow the system to equilibrate. Collect dialysate samples into vials at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.[12]

-

Analysis: Inject the collected dialysate samples into an HPLC-ECD system for the separation and quantification of acetylcholine.[21] The electrochemical detector oxidizes ACh (or its products after an enzymatic reaction column), generating a current proportional to its concentration.

-

Data Interpretation: Calculate the ACh concentration in each sample based on a standard curve. Analyze changes in ACh levels relative to a stable baseline period before the experimental manipulation.

Protocol: Measurement of High-Affinity Choline Uptake (HACU) in Cultured Cells

This radionuclide-based assay quantifies the specific uptake of choline into cultured neuronal cells.[22]

Objective: To measure the rate of CHT-mediated choline transport.

Materials:

-

Cultured cholinergic cells (e.g., SK-N-SH neuroblastoma, primary neurons).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-choline chloride (radioactive tracer).

-

Hemicholinium-3 (HC-3), a specific CHT inhibitor.[22]

-

Cell lysis buffer.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Plate cells in appropriate multi-well plates and allow them to differentiate or reach the desired confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells with KRH buffer.

-

Incubation: Add KRH buffer containing a known concentration of [³H]-choline to the wells. For determining non-specific uptake, add the same solution but also include a saturating concentration of HC-3 (e.g., 1-10 µM) to a parallel set of wells.[16][22] Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly aspirating the incubation buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-choline.

-

Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the tritium radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Total Uptake: DPM from wells without HC-3.

-

Non-specific Uptake: DPM from wells with HC-3.

-

Specific HACU: (Total Uptake) - (Non-specific Uptake).

-

Normalize the results to the amount of protein per well or cell number to account for variations in cell density.[22]

-

Protocol: Measurement of Choline Acetyltransferase (ChAT) Activity

This assay measures the enzymatic activity of ChAT in cell lysates, often using the same lysates prepared for the HACU assay.[22]

Objective: To determine the enzymatic capacity for acetylcholine synthesis.

Materials:

-

Cell lysate (from HACU protocol or similar).

-

[¹⁴C]-acetyl-CoA (radioactive substrate).

-

Choline chloride.

-

Reaction buffer containing EDTA and an AChE inhibitor.

-

Acetonitrile containing sodium tetraphenylborate (to precipitate the product).

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate with a reaction mixture containing the buffer, choline chloride, and [¹⁴C]-acetyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes) to allow for the synthesis of [¹⁴C]-acetylcholine.

-

Termination and Precipitation: Stop the reaction by adding acetonitrile with sodium tetraphenylborate. This will specifically precipitate the positively charged [¹⁴C]-acetylcholine, leaving the unreacted [¹⁴C]-acetyl-CoA in the solution.

-

Separation: Centrifuge the tubes to pellet the precipitated [¹⁴C]-acetylcholine.

-

Washing: Carefully wash the pellet to remove any remaining supernatant containing unreacted substrate.

-

Quantification: Re-dissolve the pellet and transfer it to a scintillation vial. Add scintillation fluid and measure the ¹⁴C radioactivity using a liquid scintillation counter. The signals from ³H (if lysate is from HACU assay) and ¹⁴C can be separated by the counter based on their different emission energy spectra.[22]

-

Data Analysis: Calculate the amount of [¹⁴C]-acetylcholine produced based on the specific activity of the [¹⁴C]-acetyl-CoA and a standard curve. Express ChAT activity as pmol/min/mg protein.

Conclusion and Implications for Drug Development

Choline chloride serves as a direct and essential precursor for the synthesis of acetylcholine. The transport of choline into the neuron via the high-affinity choline transporter is the critical rate-limiting step, making it a key regulatory point in cholinergic neurotransmission. While exogenous administration of choline chloride can elevate brain choline and, under certain conditions, increase acetylcholine levels, its utility as a therapeutic agent for cognitive disorders requires further refinement. The complex regulatory mechanisms governing CHT trafficking and ChAT activity suggest that simply increasing precursor availability may not be sufficient to overcome deficits in a diseased or aged cholinergic system.

For drug development professionals, targeting the regulation of the cholinergic pathway may offer more sophisticated therapeutic strategies than simple precursor loading. This could include developing allosteric modulators of the CHT transporter to enhance its efficiency or targeting the signaling pathways that regulate ChAT activity.[9][23] The experimental protocols and foundational knowledge presented in this guide provide the necessary tools for researchers to further investigate these mechanisms and develop novel interventions for a range of neurological and psychiatric disorders associated with cholinergic dysfunction.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 4. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]

- 6. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]

- 8. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Choline transporter CHT regulation and function in cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A model for dynamic regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Choline administration elevates brain phosphorylcholine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ecommons.aku.edu [ecommons.aku.edu]

- 15. Acute choline supplementation in vivo enhances acetylcholine synthesis in vitro when neurotransmitter release is increased by potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reduction in CHT1-mediated choline uptake in primary neurons from presenilin-1 M146V mutant knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholars.uky.edu [scholars.uky.edu]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Physiological Impact of Choline Chloride in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of choline chloride administration in rats, drawing upon key findings from preclinical research. Choline, an essential nutrient, plays a critical role in numerous biological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism. This document synthesizes data on the neurological, hepatic, cardiovascular, and metabolic consequences of choline chloride supplementation, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways through diagrams to facilitate a deeper understanding for research and drug development applications.

Neurological Effects: Enhancing Cognition and Modulating Mood

Choline is a direct precursor to the neurotransmitter acetylcholine (ACh), which is integral to learning, memory, and attention. Studies in rat models consistently demonstrate the cognitive-enhancing effects of choline chloride administration.

Experimental Protocol: Assessment of Neurobehavioral and Biochemical Effects

A frequently cited experimental design to investigate the neurological effects of choline chloride involves the following steps:

Quantitative Data: Neurobehavioral and Biochemical Changes

Choline chloride administration has been shown to dose-dependently impact both cognitive function and mood-related behaviors, alongside corresponding biochemical alterations in the brain and periphery.

| Parameter | Control (Saline) | Choline Chloride (25 mg/kg) | Choline Chloride (50 mg/kg) | Choline Chloride (100 mg/kg) | Reference |

| Memory Function (Latency in Morris Water Maze) | Lower Performance | Improved | Significantly Improved | Most Significantly Improved | [1] |

| Depression-like Symptoms (Immobility in Forced Swim Test) | Baseline | Increased | Significantly Increased | Significantly Increased | [1] |

| Brain Acetylcholine Levels | Baseline | Increased | Increased | Significantly Increased | [1] |

| Serum Cholesterol Levels | Baseline | Increased | Increased | Significantly Increased | [1] |

| Serum Glucose Levels | Baseline | Increased (non-significant) | Increased (non-significant) | Increased (non-significant) | [1] |

Note: "Significantly" indicates a statistically significant difference compared to the control group (p < 0.01 or p < 0.05) as reported in the source study.

Signaling Pathway: Choline Metabolism and Acetylcholine Synthesis

The primary mechanism underlying the neurological effects of choline chloride is its role as a precursor for acetylcholine synthesis. Upon administration, choline chloride increases circulating choline levels, which are then taken up by cholinergic neurons.

Intraperitoneal administration of choline chloride (4-60 mg/kg) in rats leads to a dose-dependent increase in plasma choline concentration.[2] This elevated plasma choline facilitates its transport into the brain, where it is utilized for the synthesis of acetylcholine, ultimately leading to improved memory functions.[1] Furthermore, choline administration has been shown to elevate brain phosphorylcholine concentrations, suggesting that a portion of the exogenous choline is retained in a phosphorylated form.[3]

Hepatic Effects: A Key Role in Lipid Metabolism

The liver is a central organ in choline metabolism, where it is crucial for the synthesis of phosphatidylcholine, a key component of cell membranes and essential for the export of very-low-density lipoproteins (VLDL) from the liver.

Experimental Protocol: Investigating Hepatic Steatosis

Studies examining the role of choline in preventing hepatic steatosis (fatty liver) often employ a parenteral nutrition model in rats.

| Group | Dietary Regimen |

| Group I (Control) | Oral Purina Chow ad libitum |

| Group II (TPN) | Total Parenteral Nutrition (TPN) |

| Group III (TPN + Choline) | TPN with supplemental choline chloride |

After a 7-day period, hepatic lipid content and triglyceride secretion are measured.[4]

Quantitative Data: Hepatic Lipid Content and Triglyceride Secretion

In a study with parenterally fed rats, choline supplementation did not appear to mitigate the hepatic steatosis induced by the feeding method.[4]

| Parameter | Group I (Control) | Group II (TPN) | Group III (TPN + Choline) | Reference |

| Total Hepatic Lipid Content (mg/g) | 35.2 | 86.3 | 83.3 | [4] |

| Hepatic 14C-Triglyceride Secretion (%/ml plasma) | 1.06 | 0.73 | 0.72 | [4] |

These findings suggest that while choline is essential for hepatic lipid metabolism, other factors may play a more dominant role in the development of hepatic steatosis in this specific rat model.[4] However, it is well-established that choline deficiency in rodents leads to fatty liver.[5]

Signaling Pathway: Choline's Role in VLDL Assembly and Secretion

Choline's primary role in the liver is to support the synthesis of phosphatidylcholine (PC), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), the main carriers of triglycerides from the liver to peripheral tissues.

Cardiovascular and Metabolic Effects

The influence of choline chloride on the cardiovascular and metabolic systems is complex, with studies reporting a range of effects from modulation of blood pressure to alterations in lipid profiles.

Experimental Protocol: Cardiovascular Effects in Endotoxin Shock

The cardiovascular effects of choline have been investigated in a rat model of endotoxin-induced shock.

-

Induction of Shock: Intravenous administration of endotoxin (20 mg/kg).[6]

-

Treatment: Intracerebroventricular (i.c.v.) administration of choline chloride (50, 100, and 150 µg).[6]

-

Measurements: Continuous monitoring of blood pressure and heart rate.[6]

Quantitative Data: Cardiovascular and Metabolic Parameters

| System | Parameter | Effect of Choline Chloride Administration | Reference |

| Cardiovascular | Blood Pressure (in endotoxin-treated rats) | Dose-dependent increase | [6] |

| Heart Rate (in endotoxin-treated rats) | Dose-dependent decrease | [6] | |

| Metabolic | Serum Cholesterol | Significant increase with chronic administration (25, 50, 100 mg/kg, i.p.) | [1] |

| Serum Glucose | Non-significant increase with chronic administration (25, 50, 100 mg/kg, i.p.) | [1] |

In endotoxin-treated rats, choline's pressor and bradycardic effects appear to be mediated through the activation of central nicotinic cholinergic pathways.[6] The increase in blood pressure is associated with a rise in plasma vasopressin levels.[6]

Signaling Pathway: Macrophage Activation in Endotoxin Shock

A choline-rich diet has been shown to improve survival in a rat model of endotoxin shock by preventing macrophage activation.[7]

Feeding rats a choline-supplemented diet blunted the increase in intracellular calcium in liver and lung macrophages upon exposure to lipopolysaccharide (LPS) and also reduced the production of tumor necrosis factor-alpha (TNF-α), a key mediator of endotoxin shock.[7]

Conclusion

The administration of choline chloride in rat models elicits a wide array of physiological responses. In the central nervous system, it acts as a cognitive enhancer by increasing the synthesis of acetylcholine, though it may also induce depression-like behaviors at higher doses. In the liver, choline is fundamental for proper lipid metabolism and the prevention of steatosis under normal conditions. Its cardiovascular effects are notable in pathophysiological states like endotoxin shock, where it can modulate blood pressure and heart rate through central cholinergic mechanisms and by attenuating macrophage activation. Metabolically, chronic administration can lead to an increase in serum cholesterol levels.

This guide provides a foundational understanding of the core physiological effects of choline chloride in rats, offering valuable insights for researchers and professionals in drug development. The detailed protocols, tabulated quantitative data, and pathway diagrams serve as a resource for designing future studies and for the potential therapeutic application of choline and its derivatives. Further research is warranted to fully elucidate the complex, dose-dependent, and context-specific effects of choline chloride administration.

References

- 1. ecommons.aku.edu [ecommons.aku.edu]

- 2. Uptake and metabolism of choline by rat brain after acute choline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline administration elevates brain phosphorylcholine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of choline supplementation on hepatic steatosis in the parenterally fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of central choline during endotoxin shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A choline-rich diet improves survival in a rat model of endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipotropic Action of Choline Chloride: A Deep Dive into Lipid Metabolism and Transport

For Researchers, Scientists, and Drug Development Professionals

Choline, a quasi-vitamin and essential nutrient, plays a pivotal and multifaceted role in the intricate orchestra of lipid metabolism and transport. Its influence extends from the structural integrity of cellular membranes to the regulation of gene expression governing fatty acid oxidation and lipoprotein assembly. This technical guide synthesizes the core functions of choline chloride, a common supplemental form of choline, in lipid homeostasis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Functions of Choline in Lipid Metabolism

Choline's primary contributions to lipid metabolism can be categorized into three key areas:

-

Phosphatidylcholine Synthesis and Membrane Integrity: Choline is an indispensable precursor for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes.[1][2][3] This synthesis primarily occurs via the CDP-choline pathway. PC is not only crucial for maintaining the structural integrity and fluidity of cell membranes but also serves as a critical component of lipoproteins, which are essential for lipid transport throughout the body.[1][3]

-

VLDL Assembly and Secretion: The liver is the central hub for processing and distributing lipids. Dietary fats and newly synthesized triglycerides are packaged into very-low-density lipoproteins (VLDL) for export to peripheral tissues. The synthesis of PC is absolutely required for the assembly and secretion of VLDL from hepatocytes.[1][3][4][5] Choline deficiency leads to impaired VLDL secretion, resulting in the accumulation of triglycerides within the liver, a condition known as hepatic steatosis or fatty liver.[1][3][6]

-

Fatty Acid Oxidation and Methyl Group Donation: Choline can be oxidized in the liver and kidneys to form betaine.[3] Betaine is a crucial methyl donor in the methionine cycle, which is essential for numerous biological processes, including the synthesis of carnitine. Carnitine is required for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary process of fatty acid catabolism. By supporting this pathway, choline indirectly promotes the burning of fats for energy.

Quantitative Insights into Choline's Impact on Lipid Profiles

Several studies have quantified the effects of choline supplementation on various lipid parameters. The following tables summarize key findings from preclinical and clinical research.

Table 1: Effects of Choline Supplementation on Hepatic Lipid Content in Rodent Models

| Study Focus | Animal Model | Choline Intervention | Key Findings | Reference |

| Choline Deficiency and High-Fat Diet | Pemt/Ldlr knockout mice | 5 g/kg choline supplemented high-fat diet for 16 days | Normalized hepatic free cholesterol and cholesterol-esters. Did not normalize hepatic triglycerides. | [7] |

| Choline-Deficient High Cholesterol Diet | Rats | Increasing dietary levels of choline chloride | Markedly decreased liver cholesterol and triglyceride content at high levels of phosphatidylcholine (a choline source). | [8] |

| Intrauterine Growth Restriction | Pigs | High choline diet | Decreased serum levels of free fatty acids and triglycerides. | [9] |

Table 2: Effects of Choline Supplementation on Plasma/Serum Lipid Profiles

| Study Focus | Population | Choline Intervention | Key Findings | Reference |

| Type 2 Diabetes Mellitus | Human Patients | 1000 mg choline bitartrate/day for 2 months (co-supplemented with magnesium) | Significant increase in HDL and decrease in triglycerides compared to baseline. | [10] |

| Non-alcoholic fatty liver disease (NAFLD) | Human Patients | 2400 mg/day phosphatidylcholine for 12 weeks | Significant decline in triglyceride levels. | [11] |

| Choline-Deficient High Cholesterol Diet | Rats | Increasing dietary levels of choline chloride | Significantly increased plasma cholesterol levels. | [8] |

| Intrauterine Growth Restriction | Pigs | High choline diet | Decreased serum levels of free fatty acids and triglycerides. | [9] |

Key Experimental Methodologies

Understanding the experimental designs used to elucidate the role of choline is crucial for interpreting the data and designing future studies.

In Vitro Hepatocyte Culture for VLDL Secretion Analysis

This protocol is fundamental for studying the direct effects of choline on hepatic lipid metabolism and lipoprotein secretion.

Objective: To determine the impact of choline deficiency and supplementation on VLDL secretion from primary hepatocytes.

Methodology:

-

Hepatocyte Isolation: Hepatocytes are isolated from rats previously fed a choline-deficient or control diet for a specified period (e.g., 3 days).[5]

-

Cell Culture: Isolated hepatocytes are cultured in a medium with or without choline (e.g., 100 µM choline chloride) or other relevant compounds like methionine (e.g., 200 µM).[5]

-

Radiolabeling: To trace lipid and protein synthesis and secretion, radiolabeled precursors are added to the culture medium. Common examples include:

-

Lipoprotein Fractionation: After a defined incubation period, the culture medium is collected, and lipoproteins are separated by ultracentrifugation to isolate VLDL and HDL fractions.[5]

-

Quantification: The mass and radioactivity of triacylglycerol, phosphatidylcholine, and apolipoproteins in the cell lysates and lipoprotein fractions are measured to determine the rates of synthesis and secretion.[5]

In Vivo Dietary Intervention Studies

Animal models are invaluable for understanding the systemic effects of choline on lipid metabolism in the context of a whole organism.

Objective: To investigate the long-term effects of dietary choline supplementation on hepatic lipid accumulation and plasma lipid profiles in a disease model.

Methodology:

-

Animal Model Selection: A relevant animal model is chosen, such as intrauterine growth-restricted (IUGR) pigs, which exhibit altered lipid metabolism.[9]

-

Diet Formulation: Experimental diets are formulated with varying levels of choline chloride (e.g., normal vs. high choline). The choline concentration in the feed is analytically verified.[9]

-

Feeding Trial: Animals are fed their respective diets for a prolonged period (e.g., 200 days). Body weight and feed intake are monitored regularly.[9]

-

Sample Collection: At the end of the trial, blood and liver tissue samples are collected.

-

Biochemical Analysis:

-

Serum Metabolites: Serum is analyzed for levels of free fatty acids, triglycerides, total cholesterol, HDL-C, and LDL-C using standard enzymatic kits.[9]

-

Hepatic Enzyme Activities: Liver homogenates are used to measure the activities of key enzymes involved in lipid metabolism, such as malate dehydrogenase and glucose 6-phosphate dehydrogenase.[9]

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the mRNA levels of genes involved in lipogenesis and fatty acid oxidation.

-

Signaling Pathways Modulated by Choline Chloride

Choline exerts its effects on lipid metabolism by influencing key signaling pathways.

The CDP-Choline Pathway for Phosphatidylcholine Synthesis

This is the primary de novo pathway for PC synthesis and is central to choline's role in lipid metabolism.

Description: Extracellular choline is transported into the cell and is first phosphorylated by choline kinase (CK) to form phosphocholine.[2] Subsequently, CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, catalyzes the formation of CDP-choline.[2] Finally, cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to synthesize phosphatidylcholine.[2][12]

Choline's Influence on Fatty Acid Oxidation via PPARα

Choline supplementation has been shown to upregulate the expression of genes involved in fatty acid oxidation, partly through the activation of peroxisome proliferator-activated receptor-alpha (PPARα).

Description: Choline supplementation can lead to the upregulation of PPARα gene expression.[13] PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid transport and oxidation. A critical target gene of PPARα is Carnitine Palmitoyltransferase 1A (CPT1A), the enzyme that controls the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation. By increasing the expression of PPARα and subsequently CPT1A, choline promotes the catabolism of fatty acids.[13]

Conclusion